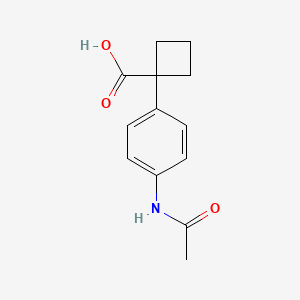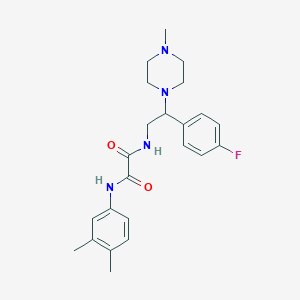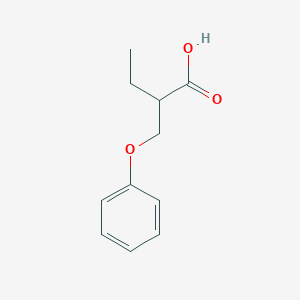![molecular formula C16H20N2O2 B2944226 N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2361801-44-5](/img/structure/B2944226.png)
N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phenyl group attached to it through a carbonyl group, along with an acrylamide moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,3-dimethylpyrrolidine and 4-aminophenylprop-2-enamide.
Reaction Steps: The key steps involve the formation of the carbonyl group and the subsequent attachment of the phenyl and acrylamide groups.
Conditions: The reactions are usually carried out under controlled temperature and pressure, often using catalysts to improve yield and selectivity.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production can be done using batch processes for smaller-scale production or continuous processes for larger-scale manufacturing.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Types of Reactions:
Reduction: Reduction reactions can be used to convert functional groups within the compound.
Substitution: Substitution reactions involve replacing one functional group with another, which can be useful in modifying the compound's properties.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Typical reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Reagents like halogens, alkyl halides, and amines are often used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction reactions can produce alcohols, amines, or other reduced forms of the compound.
Substitution Products: Substitution reactions can result in the formation of various derivatives with different functional groups.
科学研究应用
Chemistry: This compound can be used as a building block in organic synthesis, serving as a precursor for more complex molecules. Biology: Medicine: The compound could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents. Industry: It may find use in the production of materials, such as polymers or coatings, due to its unique chemical structure.
作用机制
The mechanism by which N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical and pharmacological studies.
相似化合物的比较
N-[4-(2,2-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide: Similar structure with a different pyrrolidine ring.
N-[4-(3,3-Dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide: Similar structure with a piperidine ring instead of pyrrolidine.
N-[4-(3,3-Dimethylmorpholine-1-carbonyl)phenyl]prop-2-enamide: Similar structure with a morpholine ring.
Uniqueness: N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide is unique due to its specific combination of the pyrrolidine ring and acrylamide group, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[4-(3,3-dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-14(19)17-13-7-5-12(6-8-13)15(20)18-10-9-16(2,3)11-18/h4-8H,1,9-11H2,2-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYRRUGPJAZCJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2944143.png)
![1-[(5-Bromofuran-2-yl)methyl]piperidine-4-carbonitrile](/img/structure/B2944144.png)
![N-(2,3-dimethylphenyl)-2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetamide](/img/structure/B2944145.png)


![1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2944149.png)
![2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2944153.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2944156.png)




![methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B2944164.png)
